molecular formula C3H3F3 B12086143 1-Propene, 1,3,3-trifluoro-, (Z)-

1-Propene, 1,3,3-trifluoro-, (Z)-

Cat. No.: B12086143
M. Wt: 96.05 g/mol
InChI Key: FFTOUVYEKNGDCM-UPHRSURJSA-N
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Description

1-Propene, 1,3,3-trifluoro-, (Z)- is a fluorinated olefin compound known for its high thermal and chemical stability. It is a colorless liquid at room temperature and has a relatively high vapor pressure. This compound is insoluble in water but soluble in some organic solvents .

Preparation Methods

The synthesis of 1-Propene, 1,3,3-trifluoro-, (Z)- involves the reaction of propylene with chlorine and trifluoromethane. The process includes a series of reaction and purification steps to obtain the target product . Industrial production methods often involve gas phase isomerization using 1-Propene, 1,3,3-trifluoro-, (E)- as the raw material. This method is advantageous due to its high conversion rate, high selectivity, and ease of industrialization .

Chemical Reactions Analysis

1-Propene, 1,3,3-trifluoro-, (Z)- undergoes various chemical reactions, including:

Common reagents used in these reactions include carbon tetrabromide and peroxide initiators. The major products formed from these reactions are telomers with varying chain lengths .

Mechanism of Action

The mechanism of action of 1-Propene, 1,3,3-trifluoro-, (Z)- involves radical telomerization. This process is initiated by peroxides in the presence of benzene, leading to the formation of telomers. The chain transfer to the telogen occurs more efficiently than radical chain growth, resulting in the formation of regular telomers .

Comparison with Similar Compounds

1-Propene, 1,3,3-trifluoro-, (Z)- can be compared with other similar compounds such as:

The uniqueness of 1-Propene, 1,3,3-trifluoro-, (Z)- lies in its high thermal and chemical stability, making it suitable for various industrial applications.

Properties

Molecular Formula

C3H3F3

Molecular Weight

96.05 g/mol

IUPAC Name

(Z)-1,3,3-trifluoroprop-1-ene

InChI

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H/b2-1-

InChI Key

FFTOUVYEKNGDCM-UPHRSURJSA-N

Isomeric SMILES

C(=C\F)\C(F)F

Canonical SMILES

C(=CF)C(F)F

Origin of Product

United States

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